molecular formula C12H13F3O2 B14048559 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14048559
M. Wt: 246.22 g/mol
InChI Key: SODDUOSRBFIPTK-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is a phenylpropan-2-one derivative characterized by a substituted aromatic ring. The phenyl group is functionalized with an ethoxy (-OCH₂CH₃) substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The propan-2-one (acetone) backbone is attached to the aromatic ring, forming a ketone structure.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[2-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-17-11-5-4-10(12(13,14)15)7-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

SODDUOSRBFIPTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one exerts its effects depends on the specific application and target moleculeFor example, the ketone group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Notes
1-(3-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (3) C₁₀H₉F₃O 202.18 N/A N/A Intermediate in fenfluramine synthesis
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one () -OCHF₂ (2), -CF₃ (5) C₁₁H₉F₅O₂ 268.18 1.310 (predicted) 245.1 (predicted) N/A
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one () -OCHF₂ (2), -CF₃ (6) C₁₁H₉F₅O₂ 268.18 N/A N/A Structural isomer of compound
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one () -OCH₂CH₃ (3), -SCF₃ (5) C₁₂H₁₃F₃O₂S 278.29 N/A N/A Sulfur-containing analog; ≥98% purity
Target: 1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one -OCH₂CH₃ (2), -CF₃ (5) C₁₂H₁₃F₃O₂ 246.23* N/A N/A Hypothesized based on structural similarity

*Calculated molar mass for the target compound.

Key Observations

Substituent Effects on Physical Properties: Electron-Withdrawing Groups: The presence of -CF₃ and -OCHF₂ () increases molecular polarity and boiling points compared to the ethoxy-substituted target compound.

Positional Isomerism :

  • The trifluoromethyl group at the 5-position (target) versus 3-position (fenfluramine intermediate) significantly alters molecular symmetry and dipole moments, influencing crystallization behavior.

Functional Group Variations :

  • Replacement of -SCF₃ () with -CF₃ (target) reduces sulfur-related toxicity and may enhance stability under oxidative conditions.

Biological Activity

1-(2-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making them more potent and selective in their actions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12H13F3O2
  • Molecular Weight : 256.23 g/mol

The presence of the ethoxy and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit notable anticancer properties. For instance, research has shown that similar structures can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Induces apoptosis
Compound BA3755Inhibits PI3K/Akt pathway
This compoundMCF-7TBDTBD

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways involved in cell survival and proliferation. Specifically, compounds with similar structures have been noted to affect the NF-κB signaling pathway, which is crucial for cancer cell survival.

Case Studies

  • In vitro Studies : A study conducted on various cancer cell lines demonstrated that analogs of this compound showed significant cytotoxicity at concentrations ranging from 1 to 10 µM. The study utilized MTT assays to evaluate cell viability.
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to increased potency against certain biological targets. SAR analysis suggests that modifications in the phenyl ring can lead to enhanced activity:

Table 2: SAR Analysis of Trifluoromethyl Compounds

SubstituentActivity ChangeComments
-CF3 (para)Increased potencyEnhances binding affinity
-OEt (ortho)Moderate potencyInfluences lipophilicity
-Cl (meta)Decreased potencyReduces receptor interaction

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